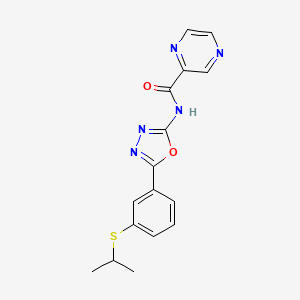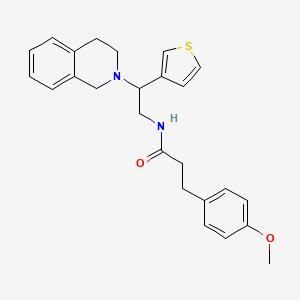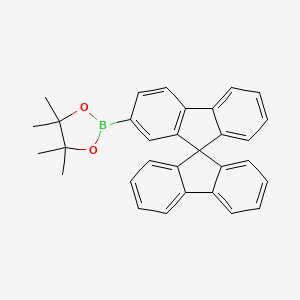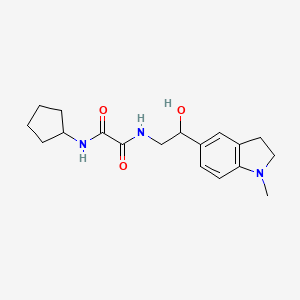
6-fluoro-1-propyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-1-propyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of quinoline derivatives and has shown potential in various biological applications such as cancer treatment, anti-inflammatory, and antimicrobial activities.
Wissenschaftliche Forschungsanwendungen
GABAA/Benzodiazepine Receptor Interaction
Compounds structurally similar to "6-fluoro-1-propyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one" have been studied for their interaction with the GABAA/benzodiazepine receptor. For instance, imidazo[1,5-a]quinoxaline amides and carbamates, with modifications in their structure, demonstrate a range of intrinsic efficacies at this receptor, highlighting the potential for such compounds in modulating neurotransmitter activity (Tenbrink, R., Im, W., Sethy, V., Tang, A. H., & Carter, D., 1994).
TGF-betaR1 Inhibition
Another area of research is the inhibition of TGF-beta receptor 1, which is crucial for cancer research and therapy. The compound "4-(5-fluoro-6-methyl-pyridin-2-yl)-5-quinoxalin-6-yl-1H-imidazol-2-ylamine" has been identified as a potent and selective inhibitor, suggesting similar compounds could have applications in targeting pathways involved in tumor growth and metastasis (Bonafoux, D., Chuaqui, C., Boriack-Sjodin, P., Fitch, C., Hankins, G., Josiah, S., Black, C., Hetu, G., Ling, L., & Lee, W.-C., 2009).
Antimicrobial and Antiviral Drug Development
Research into the synthesis, analysis, and biological properties of compounds with the quinolin-4-one core has shown potential antimicrobial and antiviral applications. One study described the synthesis of a potential antimicrobial and antiviral drug, indicating the utility of such compounds in drug development processes (Vaksler, Y., Hryhoriv, H. V., Ivanov, V. V., Kovalenko, S., Georgiyants, V., & Langer, T., 2023).
Photocatalysis
The development of photocatalytically active derivatives from compounds structurally similar to "this compound" for various organic transformations indicates their potential in chemical synthesis and materials science (Gao, W., Wan, Y., Zhang, Z., Wu, H., Liu, T., & Zhang, G., 2020).
Metal Ion Sensing
Some derivatives are explored as chemosensors for metal ions, such as Zn(2+), showing the potential of similar compounds in environmental monitoring and bioimaging applications (Li, P., Zhou, X., Huang, R., Yang, L., Tang, X., Dou, W., Zhao, Q., & Liu, W., 2014).
Eigenschaften
IUPAC Name |
6-fluoro-1-propyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2/c1-2-9-24-11-14(17(25)13-10-12(20)6-7-16(13)24)19-22-18(23-26-19)15-5-3-4-8-21-15/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLVHVKEVKVJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Butyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2545112.png)
![ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2545115.png)
![N-benzyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2545116.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2545117.png)




![N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2545124.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2545125.png)

